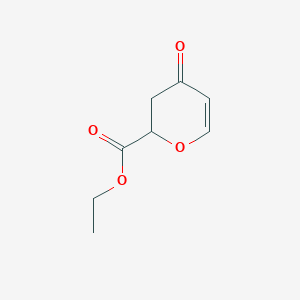
Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate
Cat. No. B3050784
Key on ui cas rn:
287193-06-0
M. Wt: 170.16 g/mol
InChI Key: IAAASNBKIHCSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115624B1
Procedure details


A solution of glyoxylic acid ethyl ester, polymer form (2.02 g, 8.9 mmol) and (3-methoxy-1-methylene-allyloxy)-trimethyl-silane (1.9 ml, 8.9 mmol, Danishefsky's diene) in benzene (12 ml) was placed under nitrogen. Zinc chloride (0.5N in tetrahydrofuran, 8.9 ml, 4.45 mmol) was added and the reaction stirred at ambient temperature for 72 h. The mixture was concentrated in vacuo, diluted with ethyl acetate (100 ml) and washed with 1 N hydrochloric acid (20 ml), saturated sodium bicarbonate (20 ml), and brine (20 ml). The organic layer was dried (Na2SO4), filtered, and the solvent evaporated in vacuo. The residue was purified by silica gel chromatography using a mixture of ethyl acetate/hexane (1:2) as eluant. Pure fractions were collected and the solvent evaporated in vacuo which afforded 1.2 g (75%) of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester as an oil.
Name
glyoxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(3-methoxy-1-methylene-allyloxy)-trimethyl-silane
Quantity
1.9 mL
Type
reactant
Reaction Step Two



Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[O:6])[CH3:2].CO[CH:10]=[CH:11][C:12](=[CH2:18])[O:13][Si](C)(C)C>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH2:1]([O:3][C:4]([CH:5]1[CH2:18][C:12](=[O:13])[CH:11]=[CH:10][O:6]1)=[O:7])[CH3:2] |f:3.4.5|
|
Inputs


Step One
|
Name
|
glyoxylic acid ethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=O)=O
|
Step Two
|
Name
|
(3-methoxy-1-methylene-allyloxy)-trimethyl-silane
|
|
Quantity
|
1.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC=CC(O[Si](C)(C)C)=C
|
Step Three
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at ambient temperature for 72 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 N hydrochloric acid (20 ml), saturated sodium bicarbonate (20 ml), and brine (20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of ethyl acetate/hexane (1:2) as eluant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pure fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo which
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1OC=CC(C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
